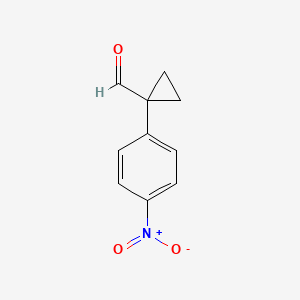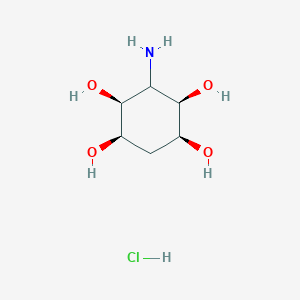
Ethyl 4-amino-2,2-difluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2,2-difluorobutanoate is an organic compound with the molecular formula C6H11F2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,2-difluorobutanoate typically involves the reaction of ethyl 4-chloro-2,2-difluorobutanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-2,2-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to yield amine derivatives.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted butanoates.
Oxidation: Products include oxo derivatives such as ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2,2-difluorobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-2,2-difluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 4-amino-2,2-difluorobutanoate can be compared with similar compounds such as:
Ethyl 4-amino-2,2-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and stability.
Ethyl 4-amino-2,2-dibromobutanoate: Bromine atoms instead of fluorine, affecting the compound’s physical and chemical properties.
Ethyl 4-amino-2,2-difluoropentanoate: An additional carbon in the chain, altering its biological activity and applications.
This compound is unique due to the presence of fluorine atoms, which impart distinct properties such as increased metabolic stability and enhanced binding affinity in biological systems.
Propiedades
IUPAC Name |
ethyl 4-amino-2,2-difluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2/c1-2-11-5(10)6(7,8)3-4-9/h2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAVRXFMOXWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)


![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)






